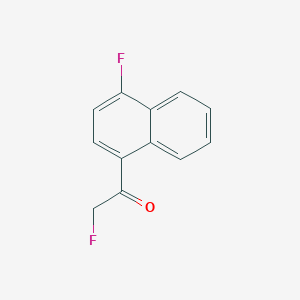

2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone

Description

BenchChem offers high-quality 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

315-99-1 |

|---|---|

Molecular Formula |

C12H8F2O |

Molecular Weight |

206.19 g/mol |

IUPAC Name |

2-fluoro-1-(4-fluoronaphthalen-1-yl)ethanone |

InChI |

InChI=1S/C12H8F2O/c13-7-12(15)10-5-6-11(14)9-4-2-1-3-8(9)10/h1-6H,7H2 |

InChI Key |

IEUWFIZAQJBGHG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2F)C(=O)CF |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone

Strategic Synthesis, Physicochemical Profiling, and Bioisosteric Utility in Drug Design

Executive Summary

This technical guide provides a comprehensive analysis of 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone , a specialized fluorinated building block critical in modern medicinal chemistry. As drug discovery increasingly pivots toward multiparametric optimization, this molecule offers a dual advantage: the 4-fluoronaphthyl moiety provides a lipophilic, metabolically robust scaffold often utilized in kinase inhibitors and G-protein coupled receptor (GPCR) ligands, while the

This paper outlines a validated, scalable synthetic route, analyzes the compound's electronic properties, and details its application in high-value pharmacophore construction.

Chemical Identity and Physicochemical Profile[1][2][3][4][5][6][7]

The molecule combines a naphthalene core with strategic fluorination. The fluorine at the C4 position of the naphthalene ring blocks a common site of oxidative metabolism (P450-mediated hydroxylation), while the

Structural Specifications

| Parameter | Specification |

| IUPAC Name | 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethan-1-one |

| Molecular Formula | |

| Molecular Weight | 206.19 g/mol |

| Core Scaffold | Naphthalene (1,4-disubstituted) |

| Functional Group | |

| Predicted LogP | 3.2 – 3.5 (High Lipophilicity) |

| H-Bond Acceptors | 2 (Ketone O, Fluorine) |

| Rotatable Bonds | 2 |

Electronic & Steric Properties[1]

-

Dipole Alignment: The

-fluorine atom prefers a conformation antiperiplanar to the carbonyl oxygen.[1] This alignment maximizes dipole-dipole stability, mimicking the electronic profile of amide bonds in peptide backbones without the susceptibility to hydrolysis. -

Electrophilicity: The electron-withdrawing effect of the

-fluorine lowers the LUMO energy of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated parent. This property is exploited in the synthesis of heterocycles (see Section 4).

Validated Synthetic Protocol

The synthesis of 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone requires a two-step sequence designed to ensure regioselectivity and safety. Direct fluorination of the parent ketone is superior to halogen exchange methods (e.g., substitution of

Synthesis Workflow Diagram

Figure 1: Step-wise synthetic pathway from 1-fluoronaphthalene to the target

Detailed Methodology

Step 1: Friedel-Crafts Acylation

Objective: Install the acetyl group at the C4 position (para to the fluorine substituent).

-

Reagents: 1-Fluoronaphthalene (1.0 eq), Acetyl Chloride (1.2 eq), Aluminum Chloride (

, 1.3 eq), Dichloromethane (DCM). -

Protocol:

-

Suspend anhydrous

in DCM at 0°C under nitrogen atmosphere. -

Add Acetyl Chloride dropwise; stir for 15 minutes to generate the acylium ion.

-

Add 1-Fluoronaphthalene dropwise, maintaining temperature < 5°C.

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Quench: Pour slowly onto crushed ice/HCl. Extract with DCM.

-

Purification: Recrystallization from hexane/ethanol.

-

Note: The fluorine atom at C1 directs the incoming acyl group primarily to C4 due to para-directing electronics, minimizing the formation of the 1,2-isomer.

-

Step 2: Electrophilic

-Fluorination

Objective: Selective introduction of fluorine at the alpha position using Selectfluor™.

-

Reagents: 1-(4-fluoronaphthalen-1-yl)ethanone (Intermediate), Selectfluor™ (1.1 eq), Methanol (MeOH).

-

Protocol:

-

Dissolve the intermediate ketone in MeOH.

-

Reflux the mixture at 65°C for 12–24 hours. Monitor by TLC or LC-MS.

-

Workup: Remove solvent in vacuo. Resuspend residue in water and extract with Ethyl Acetate.

-

Purification: Silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

-

Causality: Selectfluor is chosen over

gas or perchloryl fluoride due to its operational safety, stability, and high selectivity for enolizable ketones [1, 2].

-

Reactivity Profile & Applications

The unique reactivity of 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone stems from the polarization of the carbonyl group by the adjacent fluorine. This makes it a prime candidate for "Hantzsch-type" cyclizations.

Heterocycle Formation Pathway

Figure 2: Divergent synthesis pathways yielding thiazole scaffolds or fluorinated alcohols.

Medicinal Chemistry Utility

-

Kinase Inhibition: The 4-fluoronaphthyl group is a privileged scaffold in kinase inhibitors (e.g., c-Met or VEGFR inhibitors). The addition of the

-fluoro ketone allows for the construction of fluorinated heterocycles that resist oxidative defluorination. -

Cannabinoid Receptor Ligands: Naphthyl ketones are core pharmacophores in synthetic cannabinoids (e.g., JWH series). The 4-fluoro substitution is known to enhance potency and binding affinity at CB1/CB2 receptors, while the side-chain fluorination alters metabolic clearance rates [3].

Handling and Safety Data

-

Hazard Classification: Irritant (Skin/Eye), Potential Lachrymator.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-Fluoroketones can be sensitive to moisture over prolonged periods, leading to hydration of the ketone. -

Analytical Marker:

-

1H NMR: Look for a characteristic doublet at

5.2–5.5 ppm ( -

19F NMR: Two distinct signals; one for the aromatic fluorine (

-120 ppm) and one for the aliphatic fluorine (-230 ppm).

-

References

-

Banks, R. E. (2007). 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate).[2] Encyclopedia of Reagents for Organic Synthesis.[2] Link

-

Stavber, S., Jereb, M., & Zupan, M. (2002).[3] Electrophilic Fluorination of Ketones with Selectfluor™ in Methanol.[3] Synthesis, 2002(17), 2609-2615. Link

-

Meanwell, N. A. (2018).[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1][4][5] Journal of Medicinal Chemistry, 61(14), 5822–5880.[4] Link

-

Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation Mechanism and Protocols. MilliporeSigma. Link

Sources

- 1. chigroup.site [chigroup.site]

- 2. SelectFluor - Enamine [enamine.net]

- 3. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]

- 4. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone: Synthesis, Characterization, and Handling

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Identifiers

While a dedicated CAS number for 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone has not been identified, its molecular structure allows for the determination of other key identifiers. The compound consists of a 4-fluoronaphthalene core attached to a fluoroethanone group.

| Identifier | Value |

| IUPAC Name | 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone |

| Molecular Formula | C12H8F2O |

| Molecular Weight | 206.19 g/mol |

| InChI | InChI=1S/C12H8F2O/c13-8-12(15)10-6-5-9(14)7-3-1-2-4-11(7)10/h1-6H,8H2 |

| InChIKey | (Not available) |

| SMILES | C1=CC=C2C(=C1)C(=CC=C2C(=O)CF)F |

Note: The InChIKey and a definitive CAS number would be assigned upon synthesis and registration of this specific compound.

Rationale for Synthesis and Potential Applications

The introduction of fluorine atoms into organic molecules is a common strategy in drug discovery and materials science. Fluorine's high electronegativity and small size can significantly alter a molecule's pharmacokinetic and physicochemical properties, including:

-

Metabolic Stability: The strong carbon-fluorine bond can block metabolic pathways, increasing the half-life of a drug.

-

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, enhancing binding affinity and potency.

-

Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can affect its absorption, distribution, and ability to cross cell membranes.

Given these properties, 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone serves as a valuable building block for the synthesis of novel pharmaceuticals and functional materials. The fluorinated naphthalene moiety is a key structural motif in various biologically active compounds.

Proposed Synthesis Pathway

The synthesis of 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone can be envisioned through the α-fluorination of the corresponding ketone, 1-(4-fluoronaphthalen-1-yl)ethanone. This precursor is commercially available.

A general and effective method for α-fluorination of ketones involves the use of an electrophilic fluorine source.

Figure 1: Proposed synthesis of 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone.

Experimental Protocol: α-Fluorination of 1-(4-Fluoronaphthalen-1-yl)ethanone

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

-

Electrophilic fluorinating agent (e.g., Selectfluor®, N-Fluorobenzenesulfonimide)

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

-

Inert gas atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 1-(4-fluoronaphthalen-1-yl)ethanone in the chosen anhydrous solvent.

-

Addition of Fluorinating Agent: To the stirred solution, add the electrophilic fluorinating agent portion-wise at room temperature. The reaction may be exothermic, and cooling with an ice bath may be necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The structure of the synthesized 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone can be confirmed using various spectroscopic techniques. The expected spectral data are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the naphthalene ring system. A characteristic doublet of triplets will be observed for the -CH2F group due to coupling with the adjacent fluorine and carbonyl group.

-

¹⁹F NMR: The fluorine NMR spectrum should display two distinct signals: one for the fluorine on the naphthalene ring and another for the fluorine in the fluoroethanone moiety.

-

¹³C NMR: The carbon NMR will show signals for all twelve carbon atoms in the molecule. The carbonyl carbon will appear downfield, and the carbon attached to the fluorine will show a characteristic large one-bond C-F coupling constant.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (206.19 g/mol ).

Safety and Handling

Fluorinated organic compounds require careful handling due to their potential toxicity. While specific toxicity data for 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone is not available, precautions for similar fluorinated ketones should be followed.[4][5][6]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[4][6]

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[4][5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[4]

Conclusion

2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone represents a valuable, albeit not yet fully characterized, building block for the development of novel chemical entities in various scientific fields. The synthetic pathway proposed in this guide, based on the α-fluorination of a readily available precursor, provides a practical approach for its preparation. As with any new compound, thorough characterization and adherence to strict safety protocols are paramount for its successful application in research and development.

References

- Vertex AI Search. (2023, December 4).

- Fisher Scientific.

- ThermoFisher. (2026, January 16).

- Sigma-Aldrich. 1-(2-Fluoro-4-hydroxyphenyl)ethanone | 98619-07-9.

- AGC Chemicals. (2014, December 24).

- PubChem. 2-Fluoro-1-phenylethan-1-one | C8H7FO | CID 9947.

- Fisher Scientific.

- PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one.

- Global Substance Registration System. 1-(4-FLUORO-1-NAPHTHALENYL)ETHANONE.

- BLDpharm. 316-68-7|1-(4-Fluoronaphthalen-1-yl)ethanone.

- Dakenchem. (2026, February 10). 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis.

- Sigma-Aldrich. 2-Fluoronaphthalene | 323-09-1.

- CymitQuimica. CAS 1481-27-2: 1-(4-Fluoro-2-hydroxyphenyl)ethanone.

- Organic Chemistry Portal.

- ChemicalBook. 2'-Fluoroacetophenone synthesis.

- ChemicalBook. 2'-Fluoroacetophenone | 445-27-2.

- Home Sunshine Pharma. 2-Fluoroacetophenone CAS 445-27-2 Manufacturers, Suppliers, Factory.

- Google Patents. CN1887833A - Prepn process of 1-fluoronaphthalene.

- PubChem. 4'-Fluoroacetophenone | C8H7FO | CID 9828.

- NIST WebBook. Ethanone, 1-(2-furanyl)-.

- CyclicPharma. 1-(4-fluoronaphthalen-1-yl)ethanone | CAS No. 316-68-7.

- BLD Pharm. 445-27-2|1-(2-Fluorophenyl)ethanone.

Sources

The Impact of Fluorination on Naphthyl Ethanones: A Physicochemical Perspective for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Strategic Role of Fluorine in Modulating Molecular Properties

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the physicochemical and biological properties of drug candidates.[1][2] The unique attributes of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets.[2] This guide provides an in-depth exploration of the physicochemical characteristics of fluorinated naphthyl ethanones, a class of compounds with significant potential in drug discovery. By understanding how fluorination impacts this scaffold, researchers can more effectively design molecules with improved pharmacokinetic and pharmacodynamic profiles.

This document will focus primarily on 2,2,2-trifluoro-1-(naphthalen-2-yl)ethanone as a representative example, supplemented with data from closely related analogs to provide a comprehensive overview of the structure-property relationships in this fascinating class of molecules.

Synthesis of Fluorinated Naphthyl Ethanones: A Methodological Overview

The synthesis of fluorinated naphthyl ethanones can be achieved through several strategic approaches. A common and effective method involves the reaction of a naphthalene-derived starting material with a trifluoroacetylating agent.

Experimental Protocol: Synthesis of 2,2,2-Trifluoro-1-(naphthalen-2-yl)ethanone

This protocol describes a plausible synthetic route based on established methodologies for the preparation of trifluoromethyl ketones.

Objective: To synthesize 2,2,2-trifluoro-1-(naphthalen-2-yl)ethanone from 2-naphthoyl chloride.

Materials:

-

2-Naphthoyl fluoride (or 2-naphthoyl chloride as a precursor)

-

Trifluoromethyltrimethylsilane (TMS-CF3)

-

Potassium fluoride (KF) or another suitable fluoride source

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

Preparation of the reaction vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with anhydrous THF under a nitrogen atmosphere.

-

Addition of reagents: To the stirred THF, add 2-naphthoyl fluoride (1.0 eq) and a catalytic amount of potassium fluoride.

-

Trifluoromethylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add trifluoromethyltrimethylsilane (1.2 eq) dropwise via syringe.

-

Reaction monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO4. Filter the mixture and concentrate the filtrate under reduced pressure.

-

Isolation: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 2,2,2-trifluoro-1-(naphthalen-2-yl)ethanone.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of flame-dried glassware and a nitrogen atmosphere is crucial to prevent the reaction of the highly reactive trifluoromethylating agent with water.

-

Catalytic Fluoride: The fluoride source (e.g., KF) acts as a nucleophilic catalyst to activate the TMS-CF3 reagent.

-

Acidic Quench: The addition of HCl is necessary to hydrolyze the intermediate silyl ether formed during the reaction.

-

Aqueous Workup: The washing steps with sodium bicarbonate and brine are to neutralize any remaining acid and remove water-soluble impurities.

Caption: Workflow for the synthesis of 2,2,2-trifluoro-1-(naphthalen-2-yl)ethanone.

Structural Elucidation and Spectroscopic Properties

The structure of fluorinated naphthyl ethanones is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural analysis of fluorinated compounds. 1H, 13C, and 19F NMR provide complementary information to fully characterize the molecule.[3]

Expected Spectroscopic Data for 2,2,2-Trifluoro-1-(naphthalen-2-yl)ethanone:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1H NMR | 7.5 - 8.5 | Multiplets | Aromatic protons of the naphthalene ring | |

| 13C NMR | 110 - 140 | Multiplets | Aromatic carbons | |

| ~117 | Quartet | 1JCF ≈ 290 | CF3 carbon | |

| ~185 | Quartet | 2JCF ≈ 35 | Carbonyl carbon | |

| 19F NMR | -70 to -80 | Singlet | CF3 group |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrument used.

Interpretation of NMR Data:

-

1H NMR: The complex multiplet pattern in the aromatic region is characteristic of the naphthalene ring system.

-

13C NMR: The presence of the trifluoromethyl group is confirmed by the quartet signal for the CF3 carbon due to one-bond coupling with the three fluorine atoms (1JCF). The adjacent carbonyl carbon also appears as a quartet due to two-bond coupling (2JCF).[3]

-

19F NMR: A singlet in the 19F NMR spectrum is expected for the CF3 group, as there are no adjacent protons to cause splitting. The chemical shift is characteristic of a trifluoromethyl group attached to a carbonyl.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands for 2,2,2-Trifluoro-1-(naphthalen-2-yl)ethanone:

| Frequency (cm-1) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~1700 | Strong | C=O stretch (ketone) |

| 1600-1450 | Medium | Aromatic C=C stretch |

| 1300-1100 | Strong | C-F stretch |

The strong absorption band around 1700 cm-1 is indicative of the carbonyl group, while the strong bands in the 1300-1100 cm-1 region are characteristic of the C-F bonds of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2,2,2-trifluoro-1-(naphthalen-2-yl)ethanone (C12H7F3O), the expected molecular weight is approximately 224.18 g/mol .[5]

Solid-State Structure: The Role of X-ray Crystallography

General Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, hexanes/ethyl acetate).

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

The resulting crystal structure would reveal the planarity of the naphthalene ring, the orientation of the trifluoroacetyl group relative to the ring, and any intermolecular interactions such as π-π stacking or C-H···F and C-H···O hydrogen bonds, which govern the crystal packing.

Physicochemical Properties and their Implications for Drug Development

The introduction of fluorine significantly alters key physicochemical properties that are critical for a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a crucial parameter for drug absorption and distribution. The trifluoromethyl group is known to be highly lipophilic and generally increases the LogP of a molecule.[2]

Experimental Determination of LogP (Shake-Flask Method):

-

A solution of the compound is prepared in one phase (e.g., water-saturated octanol).

-

An equal volume of the other phase (e.g., octanol-saturated water) is added.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

-

The phases are separated, and the concentration of the compound in each phase is determined, typically by UV-Vis spectroscopy or HPLC.

-

LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

An increased LogP can enhance membrane permeability and absorption, but excessively high LogP values can lead to poor aqueous solubility and increased metabolic clearance.

Aqueous Solubility

Aqueous solubility is essential for drug formulation and absorption. While the increased lipophilicity from the CF3 group can decrease aqueous solubility, the overall effect depends on the interplay of various factors, including the crystal lattice energy.

Acidity/Basicity (pKa)

The trifluoromethyl group is a strong electron-withdrawing group, which can significantly impact the pKa of nearby acidic or basic functional groups. In the case of fluorinated naphthyl ethanones, this effect is most relevant if there are other ionizable groups on the naphthalene ring.

Computational Chemistry: A Deeper Look with Density Functional Theory (DFT)

Density Functional Theory (DFT) calculations provide valuable insights into the electronic structure and properties of molecules, complementing experimental data.[7][8]

Typical DFT Calculation Workflow:

-

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true energy minimum and to predict the IR spectrum.

-

Electronic Property Calculation: Various electronic properties are calculated, including:

-

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution provide information about the molecule's reactivity and electronic transitions.[9]

-

Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution and intramolecular interactions.

-

For 2,2,2-trifluoro-1-(naphthalen-2-yl)ethanone, DFT calculations would likely show a significant polarization of the carbonyl bond due to the electron-withdrawing trifluoromethyl group, making the carbonyl carbon highly electrophilic. The LUMO is expected to be localized on the trifluoroacetyl moiety, indicating its susceptibility to nucleophilic attack.

Caption: A simplified workflow for DFT calculations on fluorinated naphthyl ethanones.

Applications in Drug Development and Medicinal Chemistry

The unique properties of trifluoromethyl ketones make them valuable in several areas of drug discovery.

-

Enzyme Inhibitors: The highly electrophilic carbonyl carbon of trifluoromethyl ketones can form stable covalent adducts with nucleophilic residues (e.g., serine, cysteine) in the active sites of enzymes, leading to potent and often irreversible inhibition.[10][11] This makes them attractive warheads for designing targeted enzyme inhibitors.

-

Metabolic Stability: The strong C-F bonds in the trifluoromethyl group are resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the metabolic stability and half-life of a drug.[1]

-

Probes for Biological Systems: The 19F nucleus provides a sensitive and specific NMR handle for studying drug-target interactions and pharmacokinetics, as there is no background 19F signal in biological systems.[12]

Conclusion

Fluorinated naphthyl ethanones represent a class of compounds with tunable physicochemical properties that are highly relevant to modern drug discovery. The strategic incorporation of fluorine, particularly as a trifluoromethyl group, enhances the electrophilicity of the ketone, increases lipophilicity, and can improve metabolic stability. A thorough understanding of these characteristics, gained through a combination of synthesis, spectroscopy, crystallography, and computational modeling, is essential for the rational design of novel therapeutics based on this promising scaffold.

References

-

Anonymous. (n.d.). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications (RSC Publishing). Retrieved from [Link]

-

ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

PubMed. (2020, September 3). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]

-

MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

AZoM. (2019, October 22). 1H, 19F, and 13C Analysis in Under Two Minutes. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Difluoro-1-(naphthalen-2-yl)ethan-1-one. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 2,2,2-trifluoro-1-phenyl-. Retrieved from [Link]

-

Oxford Instruments. (n.d.). Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

MDPI. (2012, February 1). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Fluorine NMR. Retrieved from [Link]

-

EPFL. (n.d.). 13C NMR with 1H and 19F double decoupling. Retrieved from [Link]

-

ResearchGate. (2025, November 15). (PDF) DFT study on geometries, electronic structures and electronic absorption of Naphthalene. Retrieved from [Link]

-

ResearchGate. (2020, October 20). (PDF) Chapter 2 Synthesis and Structural Features of Indanone, Tetralone and Naphthone Derivatives: Selective Fluorination and Condensation Products. Retrieved from [Link]

-

Burke Group. (2012, April 17). Perspective on density functional theory. Retrieved from [Link]

-

NWChem. (n.d.). Density Functional Theory (DFT). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. azom.com [azom.com]

- 4. nmr.oxinst.com [nmr.oxinst.com]

- 5. 1800-42-6 | 2,2,2-Trifluoro-1-(naphthalen-2-yl)ethanone - AiFChem [aifchem.com]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. dft.uci.edu [dft.uci.edu]

- 8. Density Functional Theory (DFT) - NWChem [nwchemgit.github.io]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biophysics.org [biophysics.org]

A-M-E-T-H-O-D-O-L-O-G-Y for Determining the Solubility Profile of 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone in Organic Solvents

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This technical guide outlines a systematic and robust methodology for determining the comprehensive solubility profile of the novel compound, 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone. In the absence of extensive public data for this specific molecule, this document serves as a procedural whitepaper, providing both theoretical frameworks and detailed experimental protocols. We will explore predictive models, such as Hansen Solubility Parameters, and detail the application of the gold-standard shake-flask method for thermodynamic solubility determination. Furthermore, this guide provides protocols for quantitative analysis using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy, ensuring data accuracy and reliability. The methodologies described herein are designed to be self-validating, providing researchers with the tools to generate a precise and actionable solubility profile for 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone and other novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from the laboratory to a viable pharmaceutical product is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a paramount factor.[1] Poor solubility can lead to a cascade of issues, including low bioavailability, unpredictable in vitro results, and significant hurdles in formulation development.[2][3] For a novel compound such as 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone, a thorough understanding of its solubility in a diverse range of organic solvents is not merely academic; it is a foundational pillar for its successful development.

This guide will provide a comprehensive framework for establishing the solubility profile of 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone. We will begin with theoretical approaches to predict solubility, followed by a detailed exposition of experimental methods for precise measurement.

Chemical Profile of 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone

-

Chemical Name: 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone

-

Structure:

(Note: A placeholder for the chemical structure image)

The presence of two fluorine atoms, a naphthalene ring system, and a ketone functional group suggests a molecule with moderate polarity and potential for various intermolecular interactions. These structural features will be central to our discussion of solubility.

Theoretical Framework: Predicting Solubility

Before embarking on extensive experimental work, theoretical models can provide valuable insights into the likely solubility behavior of a compound, aiding in the strategic selection of solvents for screening.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a powerful method for predicting if a solute will dissolve in a solvent based on the principle of "like dissolves like".[6][7] This model deconstructs the total cohesive energy of a substance into three parameters:

Each solvent and solute can be described by a point in this three-dimensional "Hansen space." The closer the HSP values of the solute and solvent, the more likely dissolution will occur.[7] While the experimental determination of a solute's HSP is ideal, predictive software can provide a reasonable starting point. The primary utility of HSP in this context is for the rational down-selection of a broad range of solvents to a manageable number for experimental testing.[9]

Experimental Determination of Thermodynamic Solubility

While theoretical models are useful for initial screening, the gold standard for solubility determination is the experimental measurement of thermodynamic solubility.[2][10] This refers to the maximum concentration of a solute that can be dissolved in a solvent at equilibrium under specific conditions of temperature and pressure.[11]

The Shake-Flask Method: A Protocol

The shake-flask method is the most reliable and widely accepted technique for determining thermodynamic solubility.[11][12] The following protocol is a detailed guide for its implementation.

Objective: To determine the equilibrium solubility of 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone in a panel of selected organic solvents.

Materials:

-

2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone (solid, >98% purity)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Solvent Selection: Choose a diverse range of organic solvents with varying polarities, hydrogen bonding capabilities, and chemical classes (e.g., alcohols, ketones, esters, ethers, aliphatic and aromatic hydrocarbons).

-

Preparation: Add an excess amount of solid 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone to a series of vials, each containing a known volume of a selected solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.[13]

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 300 RPM).[13] Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure thermodynamic equilibrium is achieved.[13]

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials or filter an aliquot of the supernatant through a 0.45 µm syringe filter.[14]

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

Analytical Methodologies for Quantification

The accuracy of the solubility determination is contingent on the precision of the analytical method used for quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of compounds in a mixture.[15]

Protocol for HPLC Quantification:

-

Standard Preparation: Prepare a series of standard solutions of 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone of known concentrations in a suitable solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against concentration.

-

Sample Analysis: Dilute the saturated solutions obtained from the shake-flask experiment with the mobile phase to fall within the linear range of the calibration curve. Inject the diluted samples into the HPLC system.

-

Concentration Determination: Determine the concentration of the compound in the diluted samples from the calibration curve and then back-calculate the original concentration in the saturated solution.[16]

UV-Vis Spectroscopy

For compounds with a suitable chromophore, UV-Vis spectroscopy offers a simpler and faster method for quantification.[17]

Protocol for UV-Vis Quantification:

-

Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone to determine its λmax.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to generate a calibration curve according to the Beer-Lambert law.[18][19]

-

Sample Analysis: Dilute the saturated solutions to an appropriate concentration and measure their absorbance.

-

Concentration Calculation: Use the calibration curve to determine the concentration of the compound in the diluted samples and then calculate the original solubility.

Data Presentation and Interpretation: A Hypothetical Profile

To illustrate the application of these methodologies, a hypothetical but scientifically plausible solubility profile for 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone is presented below. This data is for illustrative purposes only and should be experimentally verified.

Table 1: Hypothetical Solubility of 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone in Various Organic Solvents at 25°C

| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) |

| Hexane | Aliphatic Hydrocarbon | 0.1 | < 0.1 |

| Toluene | Aromatic Hydrocarbon | 2.4 | 5.2 |

| Diethyl Ether | Ether | 2.8 | 15.8 |

| Dichloromethane | Halogenated Hydrocarbon | 3.1 | 45.3 |

| Acetone | Ketone | 5.1 | > 100 |

| Ethanol | Alcohol (Protic) | 5.2 | 25.6 |

| Acetonitrile | Nitrile | 5.8 | 60.1 |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | > 100 |

Interpretation:

The hypothetical data suggests that 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone exhibits poor solubility in non-polar solvents like hexane and increasing solubility with solvent polarity. The high solubility in polar aprotic solvents like acetone and DMSO is noteworthy and could be attributed to strong dipole-dipole interactions. The moderate solubility in ethanol, a protic solvent, suggests that while the molecule has polar character, its hydrogen bonding capability may be limited.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducible results.

Caption: Experimental workflow for thermodynamic solubility determination.

Conclusion and Future Directions

This technical guide has presented a comprehensive and systematic methodology for determining the solubility profile of 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone in organic solvents. By combining theoretical predictions with rigorous experimental techniques like the shake-flask method and validated analytical quantification, researchers can generate a reliable and actionable dataset. This information is indispensable for guiding subsequent stages of drug development, including process chemistry, formulation design, and preclinical studies. The principles and protocols outlined herein are broadly applicable to other novel chemical entities, providing a robust framework for early-stage pharmaceutical development.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

-

Abbott, S. (n.d.). Hansen Solubility Parameters. Steven Abbott TCNF Ltd. [Link]

-

"Hansen solubility parameter." Wikipedia, Wikimedia Foundation, 15 Jan. 2024, [Link].

-

"Hansen Solubility Parameters (HSP)." Adscientis, [Link].

-

"Hansen solubility parameters to predict drug & container interactions." West Pharmaceutical Services, [Link].

-

"UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells." ACS Publications, [Link].

-

"Revisiting Hansen Solubility Parameters by Including Thermodynamics." PMC, [Link].

-

"Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic." Sygnature Discovery, [Link].

-

"How to measure solubility for drugs in oils/emulsions?" ResearchGate, [Link].

-

"Solubility Test, HPLC-UV/VIS Method." Pharmacology Discovery Services, [Link].

-

"Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry." PubMed, [Link].

-

"In vitro solubility assays in drug discovery." PubMed, [Link].

-

"Methods for measurement of solubility and dissolution rate of sparingly soluble drugs." Lund University Publications, [Link].

-

"A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium." ResearchGate, [Link].

-

"Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." Dissolution Technologies, [Link].

-

"UV-Vis Spectrophotometer: Essential Tool." Pion Inc., [Link].

-

"How I can determination of the solubility constant by using Uv-Vis spectrophotometer?" ResearchGate, [Link].

-

"Solubility and Dissolution with HPLC or UV-Vis Detection." Improved Pharma, [Link].

-

"Annex 4." World Health Organization (WHO), [Link].

-

"How do you perform the shake flask method to determine solubility?" Quora, [Link].

-

"High Performance Liquid Chromatography." Chemistry LibreTexts, [Link].

-

"What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds." Wiley Online Library, [Link].

-

"4'-Fluoroacetophenone | Solubility of Things." Solubility of Things, [Link].

-

"2-Fluoro-1-phenylethan-1-one | C8H7FO | CID 9947." PubChem, [Link].

-

"1-(4-FLUORO-1-NAPHTHALENYL)ETHANONE." gsrs, [Link].

Sources

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. cyclicpharma.com [cyclicpharma.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Solubility parameters (HSP) [adscientis.com]

- 8. Hansen Solubility Parameters (HSP) - Van Loon Chemical Innovations [vlci.biz]

- 9. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. who.int [who.int]

- 13. quora.com [quora.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. UV-Vis Spectrophotometer: Essential Tool [pion-inc.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

Safety Data Sheet (SDS) and handling precautions for 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone

An In-depth Technical Guide to the Safe Handling of 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone for Research and Development Professionals

Introduction: Navigating the Chemistry of a Novel Fluorinated Ketone

2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone, with the molecular formula C₁₂H₉FO, is a fluorinated aromatic ketone of interest in medicinal chemistry and materials science.[1] The presence of fluorine atoms can significantly alter the physicochemical and biological properties of a molecule, making such compounds valuable synthons. However, these same properties necessitate a meticulous approach to laboratory safety. This guide provides senior researchers, scientists, and drug development professionals with a framework for handling this compound, grounded in an understanding of its inferred chemical hazards and the established principles of laboratory safety.[2][3]

Part 1: Inferred Hazard Identification and Classification

Lacking a specific SDS, we must infer the hazard profile of 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone from its constituent parts: a fluoronaphthalene core and an α-fluoro ketone moiety. Analogous compounds suggest that it should be treated as a hazardous substance.

Anticipated GHS Classification:

Based on data from compounds like 4'-Fluoroacetophenone and 2-Fluoronaphthalene, a precautionary classification is summarized below.[4][5]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][7] |

| Serious Eye Damage/Irritation | Category 2 / 1 | H318/H319: Causes serious eye damage/irritation[4][5][7] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[4][7] |

| Flammable/Combustible Liquids | Category 4 | H227: Combustible liquid[8][9][10] |

Primary Routes of Exposure: The primary anticipated routes of occupational exposure are inhalation of aerosols or dust, dermal contact, and eye contact.[11] Ingestion is also a potential route of exposure.[12]

Special Hazards of Fluorinated Compounds: A critical consideration for any fluorinated organic molecule is its potential to decompose under certain conditions (e.g., high heat, fire) to produce highly toxic and corrosive substances, including gaseous hydrogen fluoride (HF).[12] HF exposure causes severe burns with delayed effects and can lead to systemic toxicity by interfering with calcium metabolism.[2][11]

Part 2: Comprehensive Handling and Safety Protocols

A multi-layered approach to safety, integrating engineering controls, administrative procedures, and personal protective equipment (PPE), is essential.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard.

-

Chemical Fume Hood: All manipulations of 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood.[11] This minimizes the risk of inhaling vapors, dust, or aerosols.

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[13]

-

Safety Equipment: An operational safety shower and eyewash station must be located in close proximity to the workstation.[3][12]

Standard Operating Procedures (SOPs)

The following workflow outlines the critical steps for safely handling the compound from receipt to disposal.

Caption: Decision tree for emergency first-aid response.

First-Aid Measures:

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. [8][12]If symptoms persist, seek medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. [8][12][14]If skin irritation occurs, get medical advice.

-

Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open. [8][12]Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.

-

Ingestion: If swallowed, rinse the mouth with water. [12]Do not induce vomiting. Call a poison center or doctor if you feel unwell.

Fire-Fighting Measures:

-

Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam. [8][12]* Specific Hazards: The compound is a combustible liquid and may explode when heated. [12]Combustion may produce hazardous products like carbon monoxide, carbon dioxide, and hydrogen fluoride. [12]Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

-

Small Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, sealed container for disposal. [4][13]* Large Spills: Evacuate the area. Wear appropriate PPE and prevent the spill from entering drains or waterways. [13]Contain and collect the material for disposal according to local regulations.

Conclusion: A Culture of Proactive Safety

While 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone holds promise for scientific advancement, its safe use is paramount. By understanding its inferred hazards, implementing robust engineering controls, adhering to meticulous handling protocols, and being prepared for emergencies, researchers can confidently and safely explore its potential. Always remember that a proactive and informed approach to safety is the cornerstone of responsible research.

References

-

Inoflon. (2023). Safety Data Sheet. Retrieved from [Link]

-

Fisher Scientific. (2023). Safety Data Sheet for 4'-Fluoroacetophenone. Retrieved from [Link]

-

Wieland Edelmetalle GmbH. (2018). Safety Data Sheet. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 1-(4-FLUORO-1-NAPHTHALENYL)ETHANONE. Retrieved from [Link]

-

Zakarian Lab. (n.d.). Zakarian Lab Safety Protocol. University of California, Santa Barbara. Retrieved from [Link]

-

Euralarm. (2024). Guidance on Fluorinated gases (F-gas) regulation 2024/573. Retrieved from [Link]

-

University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

-

Northwestern University. (n.d.). Laboratory Safety and Chemical Hygiene Plan. Retrieved from [Link]

-

Kulesza, A., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Retrieved from [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 3. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]

- 4. fishersci.fr [fishersci.fr]

- 5. 2-Fluoronaphthalene | 323-09-1 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 12. fishersci.com [fishersci.com]

- 13. wieland-edelmetalle.de [wieland-edelmetalle.de]

- 14. inoflon.com [inoflon.com]

Alpha-Fluoroketone Naphthalene Derivatives: A Technical Guide for Advanced Drug Discovery

Abstract

The strategic fusion of the naphthalene scaffold, a privileged structure in medicinal chemistry, with the unique physicochemical properties of the alpha-fluoroketone moiety has yielded a class of compounds with significant therapeutic potential.[1] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of alpha-fluoroketone naphthalene derivatives. We will dissect their synthesis, elucidate their chemical reactivity, and analyze their biological activities, with a particular focus on their emerging role as potent enzyme inhibitors in oncology. This document moves beyond a mere recitation of facts to explain the causal relationships behind experimental designs and to provide detailed, field-proven protocols for their synthesis and evaluation.

Introduction: The Strategic Convergence of Naphthalene and Fluorine

The naphthalene core, a rigid bicyclic aromatic system, offers a versatile and predictable platform for structural modification, allowing for the fine-tuning of pharmacological properties.[1] Its derivatives are found in numerous FDA-approved drugs, including Terbinafine (antifungal) and Naproxen (anti-inflammatory), highlighting its broad therapeutic relevance.[2][3]

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[4] The high electronegativity and small size of the fluorine atom can profoundly alter a molecule's properties by:

-

Enhancing Metabolic Stability: The strength of the C-F bond can block metabolic oxidation at that position.

-

Modulating Lipophilicity: Strategic fluorination increases lipophilicity, which can improve membrane permeability.

-

Improving Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen bonding interactions with protein targets, increasing binding potency.[1]

The alpha-fluoroketone functional group is not merely a fluorinated scaffold; it is a reactive electrophilic warhead. This reactivity makes these compounds effective covalent and non-covalent inhibitors of various enzymes, particularly proteases and kinases, by interacting with active site residues.[5][6] Consequently, alpha-fluoroketone naphthalene derivatives represent a compelling class of molecules where the robust naphthalene anchor directs the reactive fluoroketone moiety to specific biological targets, creating highly potent and potentially selective therapeutic agents.

Synthetic Strategies: Crafting the Molecular Architecture

The synthesis of alpha-fluoroketone naphthalene derivatives can be approached through several routes. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. A common strategy involves the direct fluorination of a pre-formed naphthalene ketone.

General Synthetic Workflow

The most direct pathway involves the electrophilic fluorination of a naphthalenyl ketone precursor. This method is often preferred for its efficiency and atom economy. Alternative multi-step sequences can also be employed, starting from carboxylic acids or olefins.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. researchgate.net [researchgate.net]

Metabolic stability potential of 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone scaffolds

An In-Depth Technical Guide to Assessing the Metabolic Stability Potential of 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone Scaffolds

Abstract

The metabolic stability of a drug candidate is a paramount determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for generating toxic metabolites. The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, primarily to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the metabolic stability of 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone and its derivatives. We will explore the theoretical underpinnings of fluorine's role in metabolic shielding, delineate predicted metabolic pathways based on the naphthalene core, and provide detailed, self-validating protocols for in vitro assessment using liver microsomes and hepatocytes. This guide emphasizes the causality behind experimental choices and integrates analytical methodologies and data interpretation to offer a holistic approach to evaluating this promising chemical scaffold.

Introduction: The Imperative of Metabolic Stability

In the early stages of drug discovery, lead optimization is a critical and resource-intensive phase. A primary goal is to refine a molecule's distribution, metabolism, and pharmacokinetic (DMPK) properties while maintaining pharmacodynamic activity.[3] Poor metabolic stability can lead to rapid clearance from the body, requiring higher or more frequent dosing, and can result in low oral bioavailability if the compound is extensively metabolized in the liver (first-pass metabolism).[4] Therefore, a robust and early assessment of metabolic stability is essential to de-risk candidates and guide synthetic efforts toward compounds with favorable pharmacokinetic profiles.[5][6]

The 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone Scaffold

The subject of this guide is the 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone scaffold. Its core structure is a naphthalene ring system, a versatile platform found in numerous FDA-approved drugs.[7] The key features of this scaffold are the two fluorine atoms: one on the naphthalene ring at the 4-position and another on the acetyl group at the α-carbon.

Structure:

-

Core: Naphthalene (C₁₀H₈), a bicyclic aromatic hydrocarbon.

-

Substituents:

-

An ethanone group at position 1.

-

A fluorine atom on the naphthalene ring at position 4.

-

A fluorine atom on the ethanone side chain at position 2 (α- to the carbonyl).

-

Rationale for Fluorination: A Mechanistic Perspective

The introduction of fluorine is a deliberate strategy to enhance drug-like properties.[8] This is not merely an arbitrary substitution for hydrogen but a nuanced modification leveraging fluorine's unique characteristics:

-

Metabolic Blocking: The carbon-fluorine (C-F) bond is significantly stronger (e.g., Ph-F ≈ 126 kcal/mol) than a corresponding carbon-hydrogen (C-H) bond (e.g., Ph-H ≈ 113 kcal/mol).[3] Placing a fluorine atom at a position known to be a metabolic "soft spot" can effectively block oxidation by cytochrome P450 (CYP) enzymes, thereby increasing the molecule's metabolic half-life.[2][3]

-

Electronic Effects: Fluorine is the most electronegative element, and its presence can alter the electronic distribution within the molecule.[2] This can influence the pKa of nearby functional groups and modulate the molecule's affinity for the active sites of metabolizing enzymes, potentially reducing the rate of metabolism.[3][9]

-

Conformational Control: The substitution of hydrogen with fluorine can influence the molecule's preferred conformation, which may affect its binding to target proteins and metabolizing enzymes.[8]

In the 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone scaffold, the fluorine at the 4-position of the naphthalene ring may protect that aromatic ring from hydroxylation, a common metabolic pathway.[10] The second fluorine, alpha to the carbonyl group, may also hinder metabolic reactions at that site.

Predicted Metabolic Pathways of the Naphthalene Core

The primary site of drug metabolism is the liver, where enzymes from the cytochrome P450 superfamily are responsible for the majority of Phase I oxidative reactions.[11] Naphthalene itself undergoes a well-characterized metabolic cascade primarily initiated by CYP enzymes, particularly CYP1A2 and CYP3A4.[10]

The main metabolic pathways for naphthalene involve:

-

Epoxidation: CYP enzymes oxidize the aromatic ring to form a reactive naphthalene-1,2-epoxide.[7][12]

-

Rearrangement & Hydrolysis: The epoxide can rearrange to form 1-naphthol and 2-naphthol or be hydrolyzed by epoxide hydrolase to form trans-1,2-dihydro-1,2-naphthalenediol.[10][12]

-

Further Oxidation: The naphthols and dihydrodiols can be further oxidized to form naphthoquinones (e.g., 1,2- and 1,4-naphthoquinone), which are often highly reactive species.[12][13]

-

Phase II Conjugation: The hydroxylated metabolites (naphthols, dihydrodiols) are typically conjugated with endogenous molecules like glucuronic acid (via UGTs) or sulfate (via SULTs) to form more water-soluble products that are easily excreted.[12][14]

For the 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone scaffold, the fluorine at the 4-position is expected to sterically and electronically hinder oxidation at or near that position, potentially shifting metabolism to the other, unsubstituted aromatic ring. The α-fluoro substituent on the ethanone side chain may also resist certain metabolic transformations.

Figure 1: Predicted metabolic pathways for the fluoronaphthalen-1-yl scaffold.

In Vitro Assessment of Metabolic Stability

To experimentally determine the metabolic stability of the scaffold, two primary in vitro systems are employed: liver microsomes and hepatocytes.[5] These assays measure the rate of disappearance of the parent compound over time.[6][15]

-

Liver Microsomes: These are subcellular fractions isolated from the endoplasmic reticulum of liver cells.[4] They contain a high concentration of Phase I enzymes, particularly CYPs, making them an excellent model for assessing oxidative metabolism.[4][16] They are cost-effective and suitable for high-throughput screening.

-

Hepatocytes: These are whole liver cells that contain the full complement of both Phase I and Phase II metabolizing enzymes (e.g., CYPs, UGTs, SULTs) and their necessary cofactors.[17][18] Hepatocyte assays provide a more comprehensive picture of overall hepatic clearance, as they also account for cellular uptake and conjugation pathways.[17][19]

The general workflow for these assays involves incubating the test compound with the enzyme or cell source, sampling at various time points, stopping the metabolic reaction, and quantifying the remaining parent compound using LC-MS/MS.[20]

Figure 2: General experimental workflow for in vitro metabolic stability assays.

Protocol 3.1: Liver Microsomal Stability Assay

This protocol is designed to assess Phase I metabolic stability.

A. Materials & Reagents

-

Test Compound: 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone, 10 mM stock in DMSO.

-

Liver Microsomes: Pooled human liver microsomes (HLM), stored at -80°C.

-

Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.[21]

-

Cofactor Solution (NADPH Regenerating System): Contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[21] This system is crucial as it continuously regenerates the NADPH consumed by CYP enzymes, ensuring linear enzyme kinetics during the incubation period.

-

Positive Controls: High clearance (e.g., Verapamil) and low clearance (e.g., Warfarin) compounds.

-

Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis.

-

Equipment: 96-well plates, multi-channel pipettes, incubator (37°C), centrifuge.[21]

B. Step-by-Step Methodology

-

Preparation:

-

Thaw liver microsomes on ice and dilute to a working concentration of 0.5 mg/mL in phosphate buffer.[21] Keep on ice.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare the test compound and positive controls by diluting the 10 mM DMSO stock to a working concentration (e.g., 100 µM) in buffer. The final incubation concentration is typically 1 µM to minimize solvent effects and ensure enzyme kinetics are not saturated.

-

-

Incubation Setup (96-well plate):

-

Add the microsomal suspension to the wells.

-

Add the test compound/control working solution to the appropriate wells.

-

Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

-

Reaction Initiation and Sampling:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative control (-NADPH) wells.[21] For negative controls, add buffer instead. The negative control is vital to confirm that compound loss is due to enzymatic metabolism and not chemical instability.

-

Immediately after initiation (T=0), take the first aliquot and add it to a separate 96-well plate containing the ice-cold acetonitrile quenching solution.

-

Incubate the reaction plate at 37°C with gentle shaking.

-

At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), transfer aliquots from the reaction plate to the quenching plate.

-

-

Sample Processing:

-

Once all time points are collected, seal and vortex the quenching plate.

-

Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Protocol 3.2: Hepatocyte Stability Assay

This protocol provides a more comprehensive assessment, including Phase I and Phase II metabolism.[17]

A. Materials & Reagents

-

Test Compound: As above.

-

Hepatocytes: Cryopreserved, pooled human hepatocytes.[19]

-

Media: Hepatocyte incubation media (e.g., Williams' Medium E).

-

Positive Controls: Phase I (e.g., Midazolam) and Phase II (e.g., 7-Hydroxycoumarin) substrates.[17]

-

Quenching Solution: As above.

-

Equipment: As above, plus a cell counter.

B. Step-by-Step Methodology

-

Hepatocyte Preparation:

-

Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

-

Transfer cells to pre-warmed incubation media and perform a cell count and viability check (e.g., Trypan Blue exclusion). Viability should be >80%.

-

Centrifuge the cells gently to pellet them and resuspend in fresh media to a final density of 0.5-1.0 x 10⁶ viable cells/mL.[20]

-

-

Incubation Setup:

-

Add the hepatocyte suspension to the wells of a 96-well plate.

-

Prepare the test compound and controls to a final incubation concentration of 1 µM.[19]

-

Equilibrate the plate at 37°C in an incubator (with 5% CO₂ if required by the media) for 10-15 minutes.

-

-

Reaction Initiation and Sampling:

-

Initiate the reaction by adding the test compound/control working solutions to the hepatocyte suspension.

-

Sampling proceeds exactly as described in the microsomal assay (Protocol 3.1, Step 3), with typical time points of 0, 15, 30, 60, and 120 minutes.[19] The longer time course is often necessary due to potentially slower metabolism in intact cells compared to microsomes.

-

-

Sample Processing:

-

Sample processing is identical to the microsomal assay (Protocol 3.1, Step 4).

-

Analytical Methodology: Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying the parent compound in metabolic stability samples due to its high sensitivity, selectivity, and throughput.[5][17]

-

Chromatographic Separation (LC): The supernatant is injected into an HPLC or UPLC system. A reverse-phase C18 column is typically used to separate the parent compound from any potential metabolites and matrix components based on polarity.

-

Ionization: The column eluent is directed into the mass spectrometer's ion source, usually an electrospray ionization (ESI) source, which generates charged parent ions.

-

Mass Spectrometry (MS/MS): The analysis is performed in Multiple Reaction Monitoring (MRM) mode.[17]

-

The first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the parent compound (the precursor ion).

-

The precursor ion is fragmented in the collision cell (Q2).

-

The third quadrupole (Q3) is set to detect a specific, characteristic fragment ion (the product ion).

-

This precursor-to-product ion transition is highly specific to the test compound, minimizing interference and ensuring accurate quantification. A separate transition is monitored for the internal standard.

-

Data Analysis and Interpretation

The primary outputs of a metabolic stability assay are the half-life (t½) and the intrinsic clearance (Clᵢₙₜ).

-

Data Processing: The peak area of the test compound is normalized to the peak area of the internal standard at each time point.

-

Half-Life (t½) Calculation:

-

Plot the natural logarithm (ln) of the percent remaining of the test compound against time.

-

The slope of the linear regression of this plot is the elimination rate constant (k).

-

t½ = 0.693 / k [20]

-

-

Intrinsic Clearance (Clᵢₙₜ) Calculation:

-

Clᵢₙₜ represents the inherent ability of the liver to metabolize a drug. It is calculated using the half-life and parameters of the incubation system.[16]

-

For Microsomes: Clᵢₙₜ (µL/min/mg protein) = (0.693 / t½) * (mL incubation / mg microsomal protein)

-

For Hepatocytes: Clᵢₙₜ (µL/min/10⁶ cells) = (0.693 / t½) * (mL incubation / 10⁶ hepatocytes)[20]

-

Data Presentation

Quantitative data should be summarized in a clear, tabular format for easy comparison between compounds and controls.

| Compound ID | System | t½ (min) | Clᵢₙₜ | Stability Class |

| Test Compound | HLM | Value | Value | Calculated |

| Test Compound | Hepatocytes | Value | Value | Calculated |

| Verapamil (Control) | HLM | < 15 | > 46.2 | High Clearance |

| Warfarin (Control) | HLM | > 60 | < 11.6 | Low Clearance |

| Midazolam (Control) | Hepatocytes | < 30 | > 23.1 | High Clearance |

| 7-OH-Coumarin (Control) | Hepatocytes | < 30 | > 23.1 | High Clearance |

Stability classes are often defined by ranges (e.g., t½ > 60 min = Stable; 15-60 min = Moderately Stable; < 15 min = Unstable).

Conclusion

Assessing the metabolic stability of the 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone scaffold requires an integrated approach. The strategic placement of two fluorine atoms provides a strong theoretical basis for enhanced metabolic stability by blocking known sites of naphthalene oxidation.[1][3] This hypothesis must be rigorously tested using validated in vitro models. The liver microsomal assay offers a focused view of Phase I oxidative lability, while the hepatocyte assay provides a more holistic picture of hepatic clearance, incorporating both Phase I and Phase II pathways.[15][16] By following the detailed protocols outlined in this guide, employing sensitive LC-MS/MS analytics, and correctly interpreting the resulting clearance data, researchers can effectively characterize the metabolic potential of this scaffold, enabling data-driven decisions in the critical lead optimization phase of drug discovery.

References

- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved February 15, 2026.

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved February 15, 2026, from [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-768. [Link]

-

Bhattarai, P., Trombley, T. Q., & Altman, R. A. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 65(13), 8776-8805. [Link]

-

Bhattarai, P., Trombley, T., & Altman, R. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

-

Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]

-

ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved February 15, 2026, from [Link]

-

Ackley, D. C., Rockich, K. T., & Timothy, R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Protocols. [Link]

-

Cyprotex. (n.d.). Hepatocyte Stability. Retrieved February 15, 2026, from [Link]

-

Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved February 15, 2026, from [Link]

-

Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Retrieved February 15, 2026, from [Link]

-

protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]

-

Abdel-Wahab, N. M., et al. (2022). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. Molecules, 27(4), 1368. [Link]

-

ResearchGate. (n.d.). Main metabolic pathways of naphthalene in mammals. Retrieved February 15, 2026, from [Link]

-

Walsh Medical Media. (n.d.). Understanding the Pharmacokinetics of Naphthalene on Endocrine Function. Retrieved February 15, 2026, from [Link]

-

LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]

-

ResearchGate. (n.d.). Overview of naphthalene metabolism and excretion. Retrieved February 15, 2026, from [Link]

-

PubMed. (n.d.). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Retrieved February 15, 2026, from [Link]

-

Singh, P., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 22-49. [Link]

- Cefic-Lri. (n.d.). Inclusion of metabolism in toxicity predictions comparing in silico with in vivo. Retrieved February 15, 2026.

-

ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved February 15, 2026, from [Link]

-

Cho, T. M., et al. (2006). In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes. Drug Metabolism and Disposition, 34(10), 1764-1770. [Link]

- LinkedIn. (n.d.).

-

BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved February 15, 2026, from [Link]

-